(2-Methyl-3-aminophenoxy)acetonitrile
Description
(2-Methyl-3-aminophenoxy)acetonitrile is an aromatic acetonitrile derivative characterized by a phenoxy backbone substituted with a methyl group at the 2-position and an amino group at the 3-position, linked to an acetonitrile moiety. Its molecular formula is C₉H₁₀N₂O, with a molecular weight of 162.20 g/mol. This compound’s structure confers unique physicochemical properties, including polarity from the nitrile group and reactivity from the amino and methyl substituents.
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2-(3-amino-2-methylphenoxy)acetonitrile |
InChI |
InChI=1S/C9H10N2O/c1-7-8(11)3-2-4-9(7)12-6-5-10/h2-4H,6,11H2,1H3 |
InChI Key |
UDKCTQCIHNCGTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OCC#N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analog Overview
Key structural analogs include:
Physicochemical Properties
- Polarity and Solubility: The amino group in (2-Methyl-3-aminophenoxy)acetonitrile enhances water solubility compared to non-polar analogs like (3-Methylphenoxy)acetonitrile. However, the methyl group slightly offsets this by increasing hydrophobicity . The trifluoromethyl analog exhibits lower solubility in polar solvents due to the electron-withdrawing CF₃ group .
- Thermal Stability: Methyl and amino groups may stabilize the compound against thermal degradation compared to simpler acetonitriles. For example, (3-Aminophenoxy)acetonitrile derivatives show stability up to 100°C in epoxidation studies .
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